2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound that incorporates several functional groups, including an amino group, a chlorophenyl group, a triazole ring, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The amino and chlorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the triazole or quinoline rings .
Scientific Research Applications
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets in the body. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes or signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Compounds with a quinoline backbone are known for their antimalarial and anticancer activities.
Chlorophenyl Derivatives: These compounds are studied for their potential as antimicrobial and anti-inflammatory agents.
Uniqueness
The uniqueness of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups, which allows it to interact with multiple biological targets and exhibit a broad range of activities. This makes it a versatile compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C18H15ClN6O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15ClN6O/c19-11-4-1-3-10(7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-5-2-6-14(26)16(13)15/h1,3-4,7,9,15H,2,5-6,21H2,(H,22,23,24) |
InChI Key |
ZFYCAXDCKHUFBQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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